1,2,4-Oxadiazole-3-carbohydrazide
Overview
Description
1,2,4-Oxadiazole-3-carbohydrazide is a compound with the molecular weight of 128.09 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,4-oxadiazole-3-carbohydrazide .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The InChI code for 1,2,4-oxadiazole-3-carbohydrazide is 1S/C3H4N4O2/c4-6-3 (8)2-5-1-9-7-2/h1H,4H2, (H,6,8) .Chemical Reactions Analysis
The synthesis of 1,2,4-oxadiazoles has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . Oxadiazoles can be converted to other five-membered heterocycles: the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .Physical And Chemical Properties Analysis
1,2,4-Oxadiazole-3-carbohydrazide is a powder at room temperature . It has a melting point of 112-113 degrees .Scientific Research Applications
Antioxidant and Antitumor Activities
- Antioxidant and Antitumor Activities : 1,2,4-Oxadiazole-3-carbohydrazide derivatives have been found to exhibit potent antioxidant and antitumor activities (El Sadek et al., 2014).
Antimicrobial and Antimalarial Activities
- Antimicrobial and Antimalarial Activities : Derivatives of 1,2,4-oxadiazole combined with carbohydrazides have shown significant antimicrobial and antimalarial activities (Santos-Filho et al., 2005).
Agricultural Antifungal Agents
- Agricultural Antifungal Agents : Novel 1,3,4-oxadiazole-2-carbohydrazides have shown exceptional bioactivity against various fungi and oomycetes, suggesting potential as agricultural antifungal agents (Wu et al., 2019).
Antibacterial Activities
- Antibacterial Activities : Certain derivatives of 1,3,4-Oxadiazole have been synthesized and exhibited moderate to strong antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Future Directions
properties
IUPAC Name |
1,2,4-oxadiazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-6-3(8)2-5-1-9-7-2/h1H,4H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWQGTZGNOZLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679715 | |
Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazole-3-carbohydrazide | |
CAS RN |
39512-60-2 | |
Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.